molecular formula C11H13F3N2 B166888 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline CAS No. 133184-80-2

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B166888
CAS RN: 133184-80-2
M. Wt: 230.23 g/mol
InChI Key: HPDFKXPVMXSXGE-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C11H13F3N2 . It is related to a class of compounds known as anilines, which are organic compounds containing an amino group attached to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another study reports the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination .

Scientific Research Applications

Applications in Organic and Biomolecular Chemistry

  • Directing Group for C-H Bond Amination: Zhao et al. (2017) discovered that a similar compound, 2-(Pyridin-2-yl)aniline, can serve as a removable directing group in promoting C-H amination mediated by cupric acetate. This approach is effective for aminating β-C(sp2)-H bonds of benzamide derivatives with good functional group tolerance in air (Zhao et al., 2017).

Applications in Inorganic Chemistry

  • Synthesis of Silver(I)-pyridinyl Schiff Base Complexes: Njogu et al. (2017) synthesized novel silver(I)-pyridinyl Schiff base complexes, highlighting the potential for creating new metal-ligand architectures using pyridinyl aniline derivatives (Njogu et al., 2017).

Applications in Organic Synthesis

  • Synthesis of Pyrrolidines: A study by Carson and Kerr (2005) demonstrated the synthesis of pyrrolidines using a three-component reaction involving aldehydes, amines, and 1,1-cyclopropanediesters, indicating the versatility of pyrrolidine-based compounds in organic synthesis (Carson & Kerr, 2005).

Applications in Medicinal Chemistry

  • Design of Antitumor Agents: Maftei et al. (2016) described the design and potential medical application of novel trifluoromethylpyridine derivatives, suggesting that similar compounds like 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline could have implications in drug discovery, particularly in cancer treatment (Maftei et al., 2016).

Applications in Green Chemistry

  • Ultrasound-Promoted Synthesis in Aqueous Medium: Research by Franco et al. (2012) on the ultrasound-promoted synthesis of pyrrolidin-2-ones in an aqueous medium highlights the application of pyrrolidine derivatives in eco-friendly chemical processes (Franco et al., 2012).

Applications in Photophysics

  • Photophysics and Electroluminescence Application: A study by Vezzu et al. (2010) on luminescent platinum complexes using N,N-di(6-phenylpyridin-2-yl)aniline derivatives demonstrates the potential application of pyrrolidinyl-trifluoromethyl anilines in the field of photophysics and organic light-emitting diode (OLED) technologies (Vezzu et al., 2010).

Safety And Hazards

The safety and hazards associated with “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline” are not specified in the available resources . Typically, safety data sheets (SDS) provide information on the potential hazards of a chemical, including physical, health, and environmental hazards, along with guidance on safe handling and storage procedures.

Future Directions

The future directions for research on “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline” are not specified in the available resources . Future research could potentially explore its synthesis, properties, and potential applications in various fields.

properties

IUPAC Name

2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDFKXPVMXSXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333817
Record name 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

CAS RN

133184-80-2
Record name 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133184-80-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (1.36 ml, 16.3 mmol) and anhydrous tin dichloride (1.55 g, 8.16 mmol) were sequentially added at 0° C. to a methanol (4 ml) solution of 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine (606 mg, 2.33 mmol), obtained as described in Referential Example 3-1. The resulting mixture was stirred for four hours. A saturated solution of sodium hydrogen carbonate was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (50 g, hexane/ethyl acetate=15/1). Thus, 1-[2-amino-4-(trifluoromethyl)phenyl]pyrrolidine (550 mg, quant.) was yielded as a red-orange colored oily material.
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
606 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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